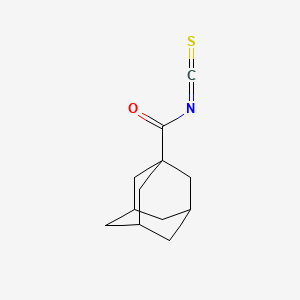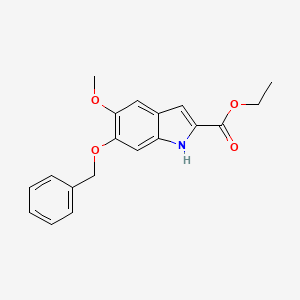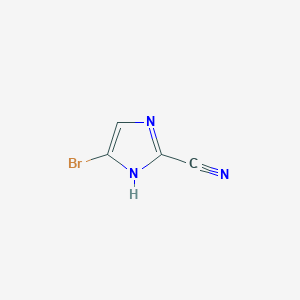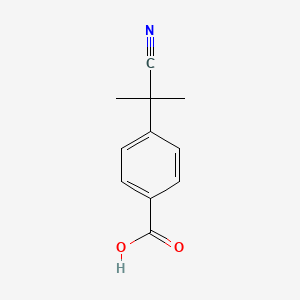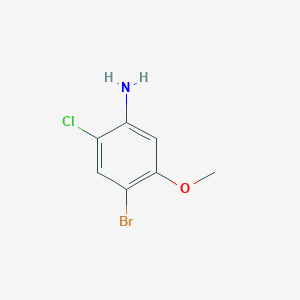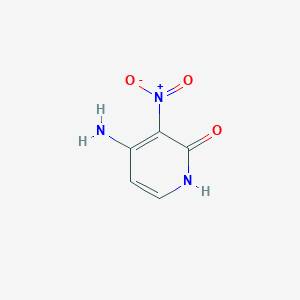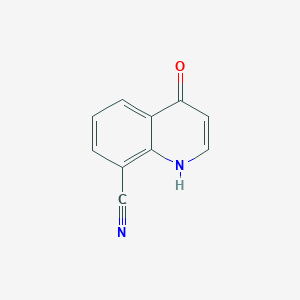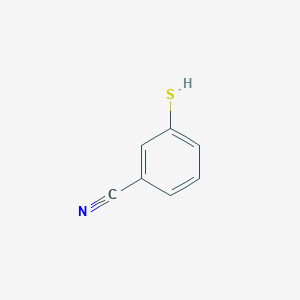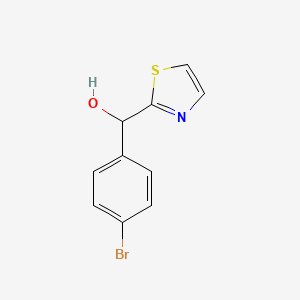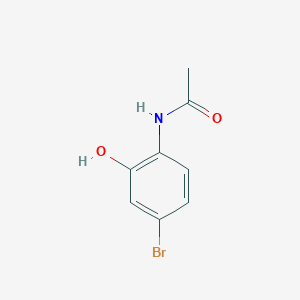
1-(2-Hydroxy-5-propylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-Hydroxy-5-propylphenyl)ethanone is a derivative of phenyl ethanone with a hydroxy and propyl group substitution. It is related to various other compounds that have been studied for their molecular structure, synthesis, and potential applications. The compound's structure is characterized by the presence of a hydroxy group, which can participate in hydrogen bonding, and a propyl group that adds to the hydrophobic character of the molecule.
Synthesis Analysis
The synthesis of related compounds, such as those with hydroxyalkylphenyl ethanone groups, has been reported. For instance, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been synthesized and used to protect various carboxylic acids, which upon photolysis releases the acid . Similarly, dendritic aliphatic polyesters based on hydroxyphenyl ethane have been synthesized using a convergent approach, indicating the versatility of hydroxyphenyl ethanones in polymer chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Hydroxy-5-propylphenyl)ethanone has been extensively studied using techniques like X-ray diffraction and vibrational spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data has revealed details of intra- and intermolecular bonding features . Additionally, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been investigated, showing good agreement between experimental and theoretical data .
Chemical Reactions Analysis
The reactivity of hydroxyphenyl ethanones has been explored in various chemical reactions. The photoremovable protecting group HAPE, for instance, demonstrates the ability of hydroxyphenyl ethanones to undergo photolysis, releasing protected carboxylic acids efficiently . Moreover, the synthesis of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole pharmacophores indicates the potential for these compounds to participate in the formation of pharmacologically relevant structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxy-5-propylphenyl)ethanone and related compounds have been characterized through various studies. The vibrational and structural properties have been analyzed, and molecular docking studies have been conducted to predict the biological activity of these compounds . For instance, the antimicrobial activity of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones has been investigated, showing good inhibition against various bacterial and fungal strains . Additionally, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone has been determined, highlighting the importance of intramolecular hydrogen bonding and π-π interactions in the molecular packing .
Scientific Research Applications
Antimicrobial Properties
Synthesized 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones have shown promising antimicrobial activities. In a study by Dişli et al. (2021), these compounds inhibited various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Dişli et al., 2021).
Another variant, 1-(2-hydroxy-5-methyl phenyl)ethanone, demonstrated binding efficacy with proteins in Staphylococcus aureus, as explored through molecular docking and ADMET studies. This compound is present in certain plant extracts and has reported antimicrobial properties (Medicharla et al., 2022).
Chemical Structure Analysis
The charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into intra- and intermolecular bonding features, demonstrating the compound's pi-delocalization. This study utilized high-resolution X-ray and neutron diffraction data (Hibbs et al., 2003).
Research on 1-(5-chloro-2-htdroxyphenyl)ethanone revealed its unique crystal structure, highlighting intramolecular hydrogen bonding and π-π stacking interactions. This study employed various physicochemical techniques including X-ray diffraction and DFT computations (Majumdar, 2016).
Extraction and Synthesis Applications
1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes have been synthesized and found to be effective in extracting copper from acidic solutions. These compounds were characterized through spectral data (Krzyżanowska et al., 1989).
The mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-ethanone (E)-oximes provided insights into fragmentation pathways and possible rearrangements, contributing to the understanding of these compounds' chemical behavior (Łożyński et al., 1986).
Photophysical and Chemical Properties
The use of 1-(2-Hydroxyphenyl)ethanone in creating a BODIPY-based fluorescent probe demonstrated high selectivity and sensitivity to H2S. This probe can be applied in biological systems, as shown in its effectiveness in detecting HS− in cell cultures (Fang et al., 2019).
A study by Khan et al. (2016) synthesized (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) from 1-(2-hydroxyphenyl)ethanone, exploring its solvatochromic properties and potential as a micellar probe (Khan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxy-5-propylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTTUEFVOAUBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-propylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

